ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[2,1-f]purin structure, followed by the introduction of the dimethylamino and phenyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can be compared with similar compounds such as:
2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one: A compound with similar structural features but different functional groups.
N,N-dimethylaniline: Shares the dimethylamino group but has a simpler structure.
Trimethylamine: Another compound with a dimethylamino group but different overall structure.
The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H26N6O4 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
ethyl 2-[6-[4-(dimethylamino)phenyl]-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H26N6O4/c1-5-36-21(33)16-31-24(34)22-23(29(4)26(31)35)27-25-30(22)15-20(17-9-7-6-8-10-17)32(25)19-13-11-18(12-14-19)28(2)3/h6-15H,5,16H2,1-4H3 |
InChI Key |
AAUKSSBQRFGEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5)N(C1=O)C |
Origin of Product |
United States |
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